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Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-

small cell lung cancer (NSCLC).[1][2] Its high selectivity for both EGFR-TKI sensitizing

mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while

sparing wild-type EGFR, underpins its favorable efficacy and safety profile.[3] This technical

guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD)

properties of osimertinib, intended to serve as a comprehensive resource for professionals in

oncology research and drug development.

Pharmacokinetics
Osimertinib exhibits predictable pharmacokinetic properties, characterized by slow absorption,

extensive distribution, and metabolism primarily through cytochrome P450 enzymes.[2][4]

Absorption and Distribution
Following oral administration, osimertinib is absorbed with a median time to maximum plasma

concentration (Tmax) of approximately 6 hours. Daily administration of an 80 mg dose results

in a steady-state concentration after about 15 days, with an approximate threefold
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accumulation. The absolute oral bioavailability of osimertinib has been reported to be around

70%.

Osimertinib has a large volume of distribution, suggesting extensive penetration into tissues.

Notably, it demonstrates superior penetration of the blood-brain barrier compared to earlier

generation EGFR-TKIs, which is a critical feature for the management of central nervous

system (CNS) metastases.

Metabolism and Excretion
The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly

mediated by CYP3A4 and CYP3A5. Two pharmacologically active metabolites, AZ7550 and

AZ5104, have been identified in plasma, each circulating at approximately 10% of the parent

compound's concentration at steady state. Osimertinib is primarily eliminated in the feces

(68%) and to a lesser extent in the urine (14%). The mean terminal half-life is approximately 48

hours, with an oral clearance of 14.3 L/h.

Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of osimertinib.

Table 1: Population Pharmacokinetic Parameters of Osimertinib (80 mg once daily)

Parameter Value Reference

Apparent Clearance (CL/F) 14.3 L/h

Apparent Volume of

Distribution (Vd/F)
918 L

Terminal Half-life (t1/2) ~48 hours

Time to Steady State ~15 days

Table 2: Pharmacokinetic Parameters of Osimertinib in Patients with Normal and Impaired

Renal Function (Single 80 mg dose)
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Parameter
Normal Renal
Function (n=8)

Severe Renal
Impairment (n=7)

Reference

Cmax (ng/mL) 26.3 31.2

AUC0-inf (ng·h/mL) 1148 2126

Pharmacodynamics
The pharmacodynamic activity of osimertinib is directly linked to its mechanism of action as a

potent and selective inhibitor of mutant EGFR.

Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that irreversibly binds to the cysteine-797

residue within the ATP-binding site of mutant EGFR. This covalent bond formation leads to

sustained inhibition of EGFR-mediated signaling. By blocking the kinase activity of mutant

EGFR, osimertinib effectively suppresses downstream signaling pathways crucial for tumor cell

proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

This ultimately results in cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

In Vitro Activity
Osimertinib demonstrates potent inhibitory activity against various EGFR mutations, as

summarized in the table below.

Table 3: In Vitro Inhibitory Activity (IC50) of Osimertinib against various EGFR mutations

EGFR Mutation Cell Line IC50 (nM) Reference

Exon 19 deletion PC-9 12.92

L858R/T790M H1975 11.44

Wild-type - ~493.8

G719S+T790M Ba/F3 ~100

L861Q+T790M Ba/F3 ~100
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Clinical Efficacy
Clinical trials have demonstrated the significant efficacy of osimertinib in patients with EGFR-

mutated NSCLC. The FLAURA trial, a phase III study, compared osimertinib with first-

generation EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment.

Table 4: Efficacy of Osimertinib in the FLAURA Trial

Endpoint Osimertinib
Comparator
EGFR-TKI

Hazard
Ratio (95%
CI)

P-value Reference

Median

Progression-

Free Survival

18.9 months 10.2 months
0.46 (0.37-

0.57)
<0.001

Objective

Response

Rate

80% 76% - 0.24

Median

Duration of

Response

17.2 months 8.5 months - -

Experimental Protocols
Quantification of Osimertinib in Human Plasma by LC-
MS/MS
This protocol describes a validated method for the quantification of osimertinib in human

plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

To 100 µL of human plasma, add an internal standard (e.g., propranolol).

Precipitate proteins by adding 300 µL of acetonitrile.

Vortex the mixture and then centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

Column: Agilent Zorbax SB-C18 column or equivalent.

Mobile Phase A: 0.2% formic acid in water.

Mobile Phase B: Acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient: A suitable gradient to achieve separation.

3. Mass Spectrometric Conditions:

Ionization Mode: Positive electrospray ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion

transitions for osimertinib and the internal standard.

4. Calibration and Quantification:

Prepare calibration standards by spiking blank human plasma with known concentrations of

osimertinib.

Construct a calibration curve by plotting the peak area ratio of osimertinib to the internal

standard against the nominal concentration.

Quantify osimertinib in unknown samples using the calibration curve.

Western Blot Analysis of Phospho-EGFR
This protocol outlines a general procedure for assessing the effect of osimertinib on EGFR

phosphorylation in cancer cell lines.
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1. Cell Culture and Treatment:

Seed cancer cells (e.g., NCI-H1975) in 6-well plates and allow them to adhere.

Treat the cells with varying concentrations of osimertinib or vehicle control (DMSO) for a

specified duration (e.g., 2 hours).

For stimulated conditions, starve cells in serum-free media before treating with the inhibitor,

followed by stimulation with EGF (e.g., 100 ng/mL) for 15-30 minutes.

2. Cell Lysis:

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR

Tyr1068).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip and re-probe the membrane for total EGFR and a loading control (e.g., GAPDH or β-

actin) to ensure equal loading.

5. Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the phospho-EGFR signal to the total EGFR and loading control signals.

Mandatory Visualizations
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EGFR Signaling Pathway and Osimertinib's Point of Inhibition.
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Experimental Workflow for Western Blot Analysis of p-EGFR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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